This compound falls under the category of benzoxazepines, which are known for their diverse pharmacological properties. The specific inclusion of a fluorine atom enhances its reactivity and biological profile.
The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves several key steps:
For large-scale synthesis, continuous flow reactors are often employed to enhance yield and purity. Reaction parameters such as temperature, pressure, and flow rates are meticulously controlled to optimize production efficiency.
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has a complex molecular structure characterized by:
The three-dimensional conformation of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles, confirming the integrity of the benzoxazepine ring system.
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo several chemical reactions:
The choice of reagents and reaction conditions plays a critical role in determining the outcome of these reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Sodium methoxide, potassium tert-butoxide | Basic conditions |
The mechanism of action for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity to certain receptors or enzymes involved in various biochemical pathways.
Research indicates that this compound may modulate enzyme activity or receptor signaling pathways leading to therapeutic effects such as antimicrobial or anticancer activities. Detailed studies often involve kinetic assays and binding studies to elucidate these interactions further.
The physical properties of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one include:
Chemical properties include stability under various conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Stability | Stable under normal lab conditions |
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several notable applications:
Research continues into optimizing synthesis methods and exploring additional biological activities that could lead to novel therapeutic agents based on this compound's structure.
The synthesis of benzoxazepine cores exploits solvent-dependent chemodivergent pathways, enabling selective access to seven-membered heterocycles. A critical study demonstrated that ortho-fluorobenzamides react with 2-propyn-1-ol under anhydrous conditions, where the solvent dictates product architecture. In dimethyl sulfoxide (DMSO), nucleophilic substitution followed by in situ hydroamidation favors the formation of 1,4-benzoxazepin-5(4H)-ones—a scaffold integral to 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. This selectivity arises from DMSO’s ability to stabilize propargyl oxyanion intermediates, facilitating intramolecular attack at the amide carbonyl. By contrast, polar aprotic solvents like acetonitrile (MeCN) promote 1,3-benzoxazin-4(4H)-one (six-membered) formation due to altered nucleophilicity and solvation effects [6].
Table 1: Solvent-Directed Chemodivergence in Benzoxazepine Synthesis
Ortho-Fluorobenzamide | Solvent | Product | Yield (%) |
---|---|---|---|
N-Propyl-2-fluorobenzamide | DMSO | 3-Methyl-1,4-benzoxazepin-5(4H)-one | 54 |
N-Propyl-2-fluorobenzamide | MeCN | 2-Vinyl-1,3-benzoxazin-4(4H)-one | 83 |
N-Cyclohexyl-2-fluorobenzamide | DMSO | 3-Methyl-1,4-benzoxazepin-5(4H)-one | 61 |
4-Chloro-N-propyl-2-fluorobenzamide | MeCN | 6-Chloro-2-vinyl-1,3-benzoxazin-4(4H)-one | 78 |
Electron-donating groups (e.g., 4-methoxy) enhance yields in DMSO (up to 61%), whereas electron-withdrawing substituents (e.g., 5-nitro) suppress seven-membered ring formation entirely. Fluorination at position 6 of the benzene ring would require electrophilic aromatic substitution prior to cyclization or post-annulation fluorination [6].
Potassium hydroxide (KOH) serves as a dual-purpose base in benzoxazepine synthesis: (1) deprotonating 2-propyn-1-ol to enhance nucleophilicity, and (2) activating the amide carbonyl for intramolecular addition. The mechanism involves three sequential steps:
Optimal conditions use 3.0 equivalents of KOH in DMSO at 50°C for 12 hours. Reducing KOH to <2.0 equivalents lowers yields due to incomplete deprotonation, while elevated temperatures (>70°C) promote side reactions. N-Alkyl substituents (e.g., propyl, cyclopentyl) are compatible, but N-aryl groups hinder reactivity, likely due to reduced amide nucleophilicity [6].
Enantioselective desymmetrization of prochiral or meso precursors provides access to enantioenriched benzoxazepines. Chiral Brønsted acids—particularly BINOL-derived phosphoric acids—catalyze ring-opening or cyclization reactions with high stereocontrol. For example, desymmetrization of meso-epoxides or cyclic anhydrides tethered to benzoxazepine precursors induces asymmetry at the heterocycle’s C3-position. This strategy hinges on phosphoric acid’s ability to form chiral ion pairs with imine intermediates, steering nucleophilic attack enantioselectively [3].
Table 2: Chiral Catalysts for Benzoxazepine Asymmetric Synthesis
Catalyst Class | Substrate | Enantioselectivity (% ee) | Key Limitation |
---|---|---|---|
Phosphoric Acids (TRIP) | Cyclic meso-anhydrides | Up to 94 | Sensitive to steric bulk |
Phase-Transfer Catalysts | N-(Diphenylmethyl)imines | Up to 89 | Requires stoichiometric base |
Chiral Squaramides | β-Ketoesters | Up to 92 | Low functional group tolerance |
Recent advances include thiourea-catalyzed Michael additions of fluorinated enolates to N-sulfinylimines, yielding fluorinated benzoxazepine precursors with >90% ee. However, incorporating fluorine at C6 remains challenging due to competing elimination or racemization [3] [10].
Metal-free asymmetric synthesis leverages organocatalysts or chiral auxiliaries to circumvent transition metal residues. Key approaches include:
A notable example involves desymmetrizing 2-fluoro-5-nitro-N-(prop-2-yn-1-yl)benzamide using a C2-symmetric pyrrolidine catalyst. The alkyne undergoes intramolecular hydroamination, affording 6-fluoro-3-substituted benzoxazepinones with 88% ee. Limitations include moderate yields (45–60%) and incompatibility with strong electron-withdrawing groups (e.g., trifluoromethyl) [3] [10].
Key Synthetic Challenges
These methodologies establish a foundation for synthesizing enantiopure 6-fluoro-1,4-benzoxazepin-3-ones, though optimizing fluorination and asymmetric induction requires further innovation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1